molecular formula C13H15BFNO6 B2509287 4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 2377609-20-4

4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B2509287
CAS No.: 2377609-20-4
M. Wt: 311.07
InChI Key: SJAJGXSZZZHGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a chemical compound that features a boronic acid ester group, a nitro group, and a fluoro substituent on a benzoic acid core

Scientific Research Applications

4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves a multi-step process. . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium acetate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Coupling: Palladium acetate, potassium carbonate, and a suitable aryl halide in a solvent like toluene.

Major Products

    Substitution: Various substituted benzoic acids.

    Reduction: 4-Fluoro-3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-nitrobenzoic acid: Lacks the boronic acid ester group.

    3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Lacks the nitro group.

    4-Fluoro-3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: The nitro group is reduced to an amine.

Uniqueness

4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both a nitro group and a boronic acid ester group on the same aromatic ring

Properties

IUPAC Name

4-fluoro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BFNO6/c1-12(2)13(3,4)22-14(21-12)8-5-7(11(17)18)6-9(10(8)15)16(19)20/h5-6H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAJGXSZZZHGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BFNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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